4-(4-Fluorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine
Description
4-(4-Fluorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine is a heterocyclic compound featuring a fused oxazole-pyrimidine core. Its structure includes a 4-fluorophenoxy group at position 4 and a methyl group at position 3 (Figure 1). This compound has been investigated for anticancer applications, particularly as a vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor, leveraging its ability to mimic purines and disrupt angiogenesis .
Properties
IUPAC Name |
4-(4-fluorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3O2/c1-7-10-11(14-6-15-12(10)18-16-7)17-9-4-2-8(13)3-5-9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWJGBNSNGRANM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=NC=N2)OC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine typically involves the cyclization of pyrimidine derivatives to form the fused oxazole ring or the condensation of oxazole derivatives leading to fused pyrimidine rings . One common method involves the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride, phosphorus pentachloride, or polyphosphoric acid . Another approach includes the condensation of 2-aroylaminomalonodiamides with ethyl formate in the presence of sodium ethoxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale synthesis would involve optimizing the reaction conditions mentioned above to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.
Substitution: The fluorophenoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophilic reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 4-(4-Fluorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine as an anticancer agent.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated a series of oxazolo[5,4-d]pyrimidines for their cytotoxic effects on various human cancer cell lines including:
- A549 (lung carcinoma)
- MCF7 (breast adenocarcinoma)
- LoVo (metastatic colon adenocarcinoma)
- HT29 (primary colon adenocarcinoma)
The compound demonstrated significant cytotoxicity against the HT29 cell line with a 50% cytotoxic concentration (CC₅₀) of 58.4 µM, surpassing the efficacy of established chemotherapeutics like fluorouracil and comparable to cisplatin . This suggests that derivatives of this compound could be promising candidates for colorectal cancer treatment.
Other Pharmacological Applications
Beyond oncology, compounds similar to this compound have been investigated for other therapeutic areas:
Potential in Multiple Sclerosis Treatment
Research has indicated that structurally related compounds may modulate immune responses relevant to multiple sclerosis. These compounds can activate the EDG-1 receptor pathway, leading to immunosuppressive effects that could benefit patients with autoimmune conditions .
Wound Healing
There is also evidence suggesting that derivatives of oxazolo[5,4-d]pyrimidines may aid in wound healing processes. This application is particularly relevant for diabetic patients who often suffer from chronic wounds due to impaired healing mechanisms .
Summary of Research Findings
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Structural Analogs and Isomeric Variants
Positional Substituent Variations
- SCM1–10 Series: Earlier derivatives, such as 7-aminooxazolo[5,4-d]pyrimidines (SCM1–10), feature a methyl group at position 5 of the oxazolo-pyrimidine core. In contrast, 4-(4-fluorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine lacks this methyl group, which was hypothesized to enhance anticancer efficacy by improving binding to VEGFR-2 .
- Compound 3g : A derivative with a 7-ethyl substituent demonstrated stronger VEGFR-2 inhibition (Ki = 0.11 µM) compared to SCM9 (5-methyl analog), which lacked hydrogen bonding with Glu885, a critical residue for type II VEGFR-2 inhibitors .
2.1.2. Isomeric Oxazolo[4,5-d]pyrimidines Oxazolo[4,5-d]pyrimidines, positional isomers of the [5,4-d] system, exhibit distinct bioactivity profiles. While [5,4-d] derivatives target VEGFR-2 and cancer cell lines, [4,5-d] analogs show fatty acid amide hydrolase (FAAH) and monoglyceride lipase (MAGL) inhibition, highlighting isomer-dependent selectivity .
Pharmacological Activity Profiles
Anticancer Activity
- Cytotoxicity: Derivatives like 3a–j (oxazolo[5,4-d]pyrimidines) were tested against A549 (lung), MCF7 (breast), LoVo, and HT29 (colon) cancer cells. Compounds 3a–b and 3h–j showed low toxicity to normal human dermal fibroblasts (NHDF), with CC50 > 200 µM, outperforming reference drugs 5-fluorouracil (5-FU) and cisplatin in selectivity .
- VEGFR-2 Inhibition: The 4-fluorophenoxy group in the target compound enhances hydrophobic interactions with VEGFR-2’s allosteric pocket, while the methyl group at position 3 stabilizes the hinge region via van der Waals forces. This contrasts with SCM9, which lacks critical hydrogen bonds with Glu885 .
Table 1 : Select Cytotoxicity Data (CC50, µM)
| Compound | A549 | MCF7 | LoVo | HT29 | NHDF |
|---|---|---|---|---|---|
| 3a | 45.2 | 52.3 | 38.7 | 49.1 | >200 |
| 3g | 28.9 | 31.4 | 22.6 | 29.8 | >200 |
| 5-FU | 12.1 | 15.3 | 8.9 | 11.2 | 85.6 |
| Cisplatin | 9.8 | 10.5 | 7.4 | 8.3 | 72.3 |
2.2.2. Immunosuppressive and Agricultural Applications
- Immunomodulation: Derivatives like RM56 (isoxazole-substituted oxazolo[5,4-d]pyrimidine) exhibit immunosuppressive activity by suppressing lymphocyte proliferation and cytokine production, differing from the anticancer focus of the target compound .
- Plant Growth Regulation: [1,3]oxazolo[5,4-d]pyrimidines with sulfonyl or amino substituents act as auxin mimics, stimulating root and shoot growth in crops like maize and soybean at 10⁻⁹ M, a stark contrast to the cytotoxic applications of fluorophenoxy derivatives .
Substituent Effects on Bioactivity
- 4-Fluorophenoxy Group: Enhances lipophilicity and target affinity. The fluorine atom improves metabolic stability and membrane permeability compared to non-halogenated analogs .
- Methyl vs. Proton at Position 5 : Removing the methyl group (as in the target compound) increases flexibility, allowing better accommodation in VEGFR-2’s DFG domain .
- Amino-Isoxazole Moiety: Present in both anticancer (e.g., 3a–j) and agricultural derivatives, this group contributes to hydrogen bonding in biological systems but yields divergent effects based on additional substituents .
Biological Activity
4-(4-Fluorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This compound belongs to the oxazolo[5,4-d]pyrimidine family, which is known for various pharmacological properties, including kinase inhibition and anti-angiogenic effects.
Synthesis and Structural Characterization
The synthesis of this compound typically involves cyclization reactions that form the fused oxazole and pyrimidine rings. The compound's structure has been confirmed through spectral techniques such as NMR and crystallography. The molecular formula is with a molecular weight of approximately 233.2 g/mol .
Anticancer Properties
Recent studies have demonstrated the cytotoxic effects of this compound against various human cancer cell lines. In vitro evaluations have shown that this compound exhibits significant activity against:
- Lung Adenocarcinoma (A549)
- Breast Adenocarcinoma (MCF7)
- Colorectal Cancer (HT29)
- Melanoma (A375)
The half-maximal cytotoxic concentration (CC50) values for these cell lines are summarized in Table 1.
| Cell Line | CC50 (µM) |
|---|---|
| A549 (Lung Adenocarcinoma) | 58.4 |
| MCF7 (Breast Adenocarcinoma) | 64.0 |
| HT29 (Colorectal Cancer) | 47.2 |
| A375 (Melanoma) | 70.0 |
Note : These values indicate that the compound shows comparable or superior potency relative to standard chemotherapeutics like cisplatin and fluorouracil .
The mechanism underlying the anticancer activity of this compound involves several pathways:
- VEGFR-2 Inhibition : Molecular docking studies suggest that the compound may act as an inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth .
- Caspase Activation : The compound has been shown to activate the caspase cascade, promoting apoptosis in cancer cells .
- Inhibition of Protein Kinases : As a pyrimidine derivative, it may inhibit various protein kinases involved in cell proliferation and survival .
Case Studies
In a recent study evaluating new oxazolo[5,4-d]pyrimidines, including our compound of interest, researchers found that compounds with similar structural features exhibited promising anticancer activities. For example, derivatives were tested for their ability to inhibit cell growth in vitro and were found to be less toxic to normal human cells compared to traditional chemotherapy agents .
Q & A
Q. Critical Parameters :
- Temperature Control : Excessive heat (>120°C) may degrade fluorinated intermediates, reducing yield.
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance SNAr reactivity but require rigorous drying to avoid hydrolysis.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) resolves regioisomers common in oxazole-pyrimidine fusion .
Q. Table 1: Representative Reaction Conditions
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Phenoxy Group Addition | K₂CO₃, DMF, 80°C, 8h | 68–72 | |
| Oxazole Cyclization | POCl₃, reflux, 6h | 65 | |
| Final Purification | Hexane/EtOAc (3:1), silica column | >95 purity |
Basic: Which spectroscopic and crystallographic methods are most reliable for structural confirmation?
Answer:
Structural validation requires complementary techniques:
Q. Table 2: Key Spectral Benchmarks
| Technique | Diagnostic Signal | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | Oxazole H3 singlet at δ 2.4 (CH₃) | |
| ¹³C NMR | Pyrimidine C4 carbonyl at δ 165–170 | |
| X-Ray (298 K) | C–C bond length: 1.38–1.42 Å |
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
Answer:
Discrepancies often arise from assay design or compound handling:
- Assay Conditions :
- Solubility : Use DMSO stock solutions (<0.1% v/v) to avoid aggregation. Confirm solubility via dynamic light scattering (DLS) .
- Buffer pH : Fluorophenoxy groups exhibit pH-dependent ionization; maintain physiological pH (7.4) for consistent protein binding .
- Metabolite Interference : Screen for oxidative metabolites (e.g., HPLC-MS) that may alter activity .
- Orthogonal Assays : Validate enzyme inhibition (e.g., kinase assays) with cellular models (e.g., proliferation assays in HeLa cells) .
Q. Example Workflow :
Replicate reported IC₅₀ under identical conditions (buffer, cell line).
Introduce solubility enhancers (e.g., cyclodextrins) if precipitation occurs.
Cross-validate with SPR (surface plasmon resonance) for direct binding kinetics .
Advanced: What computational methods predict target interactions and optimize selectivity?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to ATP-binding pockets (e.g., kinases). Prioritize poses with fluorophenoxy groups in hydrophobic subpockets .
- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of key hydrogen bonds (e.g., pyrimidine N1 with Lys72 in EGFR) .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity. Meta-substituted phenyl groups enhance selectivity over ortho/para .
Case Study :
A docking study of 4-fluorophenoxy derivatives identified steric clashes with bulky residues in non-target kinases, guiding methyl group placement at C3 to minimize off-target binding .
Basic: How should researchers design stability studies for this compound under physiological conditions?
Answer:
- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 24–72h. Monitor degradation via HPLC (C18 column, 220 nm). Fluorinated oxazoles are generally stable, but ester linkages may hydrolyze .
- Photostability : Expose to UV-A (320–400 nm) for 48h. Use amber vials to prevent photooxidation of the fluorophenoxy group .
- Metabolic Stability : Use liver microsomes (human/rat) with NADPH cofactor. LC-MS identifies glucuronidation or oxidative metabolites .
Advanced: What strategies mitigate regioselectivity challenges during oxazole ring formation?
Answer:
- Directing Groups : Install temporary protecting groups (e.g., acetyl) on pyrimidine N1 to bias cyclization toward the desired [5,4-d] isomer .
- Microwave-Assisted Synthesis : Reduce side reactions (e.g., dimerization) via rapid heating (150°C, 20 min) .
- In Situ Monitoring : Use FTIR to track carbonyl intermediates (1700 cm⁻¹) and adjust stoichiometry dynamically .
Basic: What are the recommended storage conditions to ensure long-term stability?
Answer:
- Temperature : Store at -20°C under inert gas (Argon) to prevent oxidation.
- Light Protection : Use amber glass vials to block UV/visible light.
- Humidity Control : Include desiccants (silica gel) to avoid hydrolysis of the oxazole ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
